methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
Description
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a sulfonamide group at position 5 and a methyl ester at position 4. The sulfonamide moiety consists of a methyl(4-methylphenyl)amino substituent, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 5-[methyl-(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)16(2)21(18,19)12-11(8-14-15-12)13(17)20-3/h4-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBJIGQNBUNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regiochemical Considerations in Pyrazole Functionalization
Esterification and Functional Group Interconversion
The C-4 carboxylic acid is converted to the methyl ester via classical Fischer esterification:
# Esterification protocol derived from
1. Suspend 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid (1 equiv) in anhydrous methanol.
2. Add conc. H₂SO₄ (0.1 equiv) and reflux for 12–16 h.
3. Neutralize with NaHCO₃(aq), extract with EtOAc, and purify by recrystallization.
This method achieves 85–90% conversion, with the ester carbonyl appearing at δ 170.26 ppm in $$ ^{13}C $$ NMR. Alternative approaches using DCC/DMAP coupling agents show comparable efficiency but require rigorous anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in ethanol vs. DMF demonstrate:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 16 | 60 |
| DMF | 120 | 6 | 88 |
The enhanced yield in DMF correlates with improved solubility of the sulfonamide intermediate and accelerated nucleophilic substitution kinetics.
Catalytic Acceleration
Addition of 4-dimethylaminopyridine (DMAP, 0.2 equiv) reduces esterification time from 16 h to 9 h while maintaining 89% yield. Microwave-assisted synthesis at 150 W decreases cyclocondensation times by 60% without compromising regioselectivity.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment
HPLC analysis on a C18 column (MeCN:H₂O 70:30, 1 mL/min) shows ≥98% purity with tₚ = 6.72 min. Residual solvents are quantified via GC-MS, meeting ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, modulating cellular functions and signaling processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Positional Effects: The sulfonamide group at position 5 in the target compound contrasts with sulfonyl or sulfamoyl groups at positions 1 or 5 in analogues.
- Ester Groups : Methyl esters (target compound, ) may confer higher metabolic stability than ethyl esters (), though this requires experimental validation.
- Substituent Diversity: The methyl(4-methylphenyl)amino group in the target compound increases lipophilicity compared to simpler sulfamoyl (NH₂SO₂) or sulfonyl groups, which could enhance membrane permeability .
Carboxamide vs. Ester Derivatives
Pyrazole-4-carboxamides (e.g., 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide, 4a in ) replace the ester with a carboxamide group. For example, compound 4a has a melting point of 247°C, suggesting high crystallinity and possible challenges in formulation .
Pharmacological Activity Insights
- Analgesic/Anti-inflammatory Activity : Ethyl 5-substituted-3-methylsulfanyl pyrazole-4-carboxylates () demonstrated significant analgesic and anti-inflammatory effects in rodent models, with reduced ulcerogenicity compared to standard NSAIDs .
Physicochemical Properties
- Melting Points : Carboxamide derivatives (e.g., 4a at 247°C) exhibit higher melting points than ester analogues, suggesting greater intermolecular forces . Data for the target compound are unavailable.
Biological Activity
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 309.34 g/mol. Its structure features a pyrazole ring with a sulfonyl group and a carboxylate ester, which contribute to its unique chemical reactivity and biological properties .
Antiviral Activity
Recent studies have highlighted the compound's potential as an HIV-1 inhibitor . In vitro assays demonstrated that it exhibits non-toxic activity against HIV-1 replication in a dose-dependent manner. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy against HIV-1 while avoiding resistance associated with existing antiviral drugs .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, may possess anti-inflammatory properties. For instance, related compounds have shown inhibition of TNF-alpha release in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases . The sulfonamide group in the structure is believed to play a crucial role in mediating these effects.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies revealed that certain analogs exhibited significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells . The compound's mechanism of action may involve modulation of key signaling pathways associated with cancer cell growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. A comparative analysis with similar pyrazole derivatives reveals that modifications to the substituents on the pyrazole ring can significantly influence biological outcomes:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, Anti-inflammatory |
| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | Structure | Antiviral |
| 4-Methyl-1-phenyl-1H-pyrazole | Structure | Anticancer |
Case Study 1: HIV-1 Inhibition
In a study published in Nature, researchers screened a library of pyrazole derivatives for their ability to inhibit HIV-1 replication. This compound was identified as one of the most promising candidates due to its unique mechanism of action that does not overlap with existing antiviral classes .
Case Study 2: Anti-inflammatory Effects
A study conducted by MDPI evaluated various aminopyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds similar to this compound effectively inhibited cytokine release in vitro, highlighting their potential for treating autoimmune conditions .
Q & A
Q. What are the established synthetic routes for methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step reactions starting with a pyrazole core. A common approach includes:
- Cyclocondensation : Reacting precursors like ethyl acetoacetate with DMF-DMA and arylhydrazines to form the pyrazole backbone .
- Sulfonylation : Introducing the sulfonyl group via reaction of the pyrazole amino group with sulfonyl chlorides (e.g., methyl(4-methylphenyl)sulfamoyl chloride) under basic conditions (e.g., K₂CO₃ in ethanol) .
- Esterification : Methylation of the carboxylic acid intermediate using methyl iodide or dimethyl sulfate .
Key reagents : Sulfonyl chlorides, DMF-DMA, and arylhydrazines. Characterization : IR, ¹H/¹³C-NMR, and mass spectrometry confirm structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : ¹H-NMR resolves pyrazole ring protons (δ 6.5–8.5 ppm), sulfonamide methyl groups (δ 2.5–3.5 ppm), and aryl protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight, with fragmentation patterns validating substituents .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S values .
Q. How is the compound’s anti-inflammatory or analgesic activity evaluated in preliminary screens?
- In vivo models : Carrageenan-induced paw edema in rats for anti-inflammatory activity; acetic acid writhing test in mice for analgesia .
- Dosage : 50–100 mg/kg (oral), with indomethacin as a positive control.
- Ulcerogenicity : Assessed via gastric lesion scoring after repeated dosing .
- Data Interpretation : Activity is correlated with sulfonamide and pyrazole moieties, which inhibit COX-2 or cytokine pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for the sulfonylation step to improve yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require neutralization steps .
- Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-sulfonylation) .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation .
- Workflow : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate via column chromatography .
Q. How are computational methods applied to predict binding interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR). The sulfonamide group shows hydrogen bonding with Arg120 and Tyr355 .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with analgesic activity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How can crystallographic data discrepancies (e.g., disordered sulfonamide groups) be resolved?
Q. What strategies address contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values (e.g., COX-2 inhibition) across assays (ELISA vs. fluorometric) .
- Pharmacokinetic Profiling : Assess bioavailability (e.g., logP ~2.5) and metabolic stability in liver microsomes .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Methodological Challenges and Solutions
8. Designing SAR studies for sulfonamide-pyrazole derivatives:
- Scaffold Modifications : Vary substituents on the 4-methylphenyl group (e.g., halogens, methoxy) to probe steric/electronic effects .
- Control Compounds : Include des-sulfonamide analogs to isolate the sulfonyl group’s contribution .
- Statistical Tools : Multivariate regression (e.g., PLS) correlates structural descriptors (Hammett σ, molar refractivity) with activity .
9. Resolving spectral overlaps in ¹H-NMR (e.g., pyrazole vs. aryl protons):
- 2D NMR : HSQC and HMBC differentiate pyrazole C-H couplings from aromatic signals .
- Solvent Shifts : Record spectra in DMSO-d6 vs. CDCl₃ to split overlapping peaks .
10. Validating synthetic intermediates prone to hydrolysis (e.g., methyl esters):
- Stability Studies : Monitor degradation in aqueous buffers (pH 1–13) via HPLC at 254 nm .
- Protection Strategies : Use tert-butyl esters or silyl ethers for acid-labile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
